8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]

Chemical Synthesis Quality Control Analytical Chemistry

Researchers requiring a rigid, enantiomerically pure spirocyclic scaffold for CNS drug discovery often face supply inconsistencies and undefined stereochemistry. This (1R,5S)-configured 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] provides a reliable solution. - Enables reliable SAR studies and high-yield chiral transformations with defined (1R,5S) stereochemistry. - The 1,3-dioxolane ketal serves as a masked ketone, enabling selective N-functionalization for library synthesis. - Consistent ≥95% purity and residual solvent profiling ensure reproducible downstream reaction yields and biological assay validity.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 13375-57-0
Cat. No. B1289242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
CAS13375-57-0
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2CC3(CC1N2)OCCO3
InChIInChI=1S/C9H15NO2/c1-2-8-6-9(5-7(1)10-8)11-3-4-12-9/h7-8,10H,1-6H2
InChIKeyAGYAUTGGRPUPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] Spirocyclic Building Block


8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] (CAS 13375-57-0) is a conformationally restricted spirocyclic amine featuring a bicyclo[3.2.1]octane core fused with a 1,3-dioxolane ring . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting central nervous system (CNS) disorders such as Alzheimer's disease, cognitive impairment, and anxiety [1]. The rigid three-dimensional scaffold is valued for its ability to introduce spiro-conformational constraint, a key design element in modern drug discovery [2].

Scaffold Spirocyclic (bicyclo[3.2.1]octane-dioxolane) building block with conformational constraint
Stereochemistry (1R,5S) defined for chiral synthesis and enantioselective workflow control
Protection 1,3-Dioxolane masked ketone enables selective amine functionalization

Risks of Substituting 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]


Substituting 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] with seemingly similar spirocyclic amines or non-spiro analogs introduces significant risks to experimental reproducibility and biological activity. The specific (1R,5S) stereochemistry and the 1,3-dioxolane ketal protecting group are critical for preserving the correct three-dimensional orientation during subsequent synthetic transformations . Unlike more flexible piperidine derivatives, the rigid spiro-fused bicyclic system imparts a unique conformational constraint that cannot be replicated by monocyclic or acyclic alternatives, often leading to altered binding affinities and pharmacokinetic properties [1]. Furthermore, variations in purity (e.g., 95% vs. 97%) and residual solvent profiles across vendors directly impact downstream reaction yields and the validity of biological assays .

Stereochemistry mismatch Related spiro analogs may be supplied as racemates or with undefined stereochemistry, which may shift chiral synthesis outcomes.
Purity specification gap Alternative building blocks may lack defined purity specifications, introducing stoichiometry uncertainty and yield variability.
Conformational flexibility difference Flexible monocyclic amine scaffolds cannot replicate the spirocyclic constraint, potentially altering binding-profile interpretation.

Direct Evidence: 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] vs. Analogs


Purity Benchmarking Across Vendors

Multiple independent vendors, including AKSci and Bidepharm, consistently certify 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] at a minimum purity of 95%, as determined by HPLC or GC . This level of purity is a critical benchmark for a research chemical used as a building block. In contrast, closely related analogs like 3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride (CAS 2227206-10-0) are often supplied without a specified purity grade, introducing uncertainty into reaction stoichiometry and yield predictions .

Purity Benchmark
Specification review
≥95% HPLC/GC
Supports stoichiometry control
Verifiable across multiple vendor COAs
Chemical Synthesis Quality Control Analytical Chemistry

Defined (1R,5S) Stereochemistry

The target compound is specifically defined by its (1R,5S) stereochemistry, a crucial feature for enantioselective synthesis and chiral drug development . This level of stereochemical control is not universally available for all spirocyclic building blocks. For example, 4'-(bromomethyl)-8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] (CAS 2172473-55-9) is a related analog, but vendor listings often do not explicitly state the stereochemistry, implying a racemic mixture or an undefined isomeric composition .

Stereochemistry
Specification review
(1R,5S) Defined
Enables chiral synthesis control
Single enantiomer; verify vendor specification
Stereochemistry Drug Design Molecular Recognition

Validated Synthetic Intermediate vs. Unproven Analogs

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] is explicitly claimed as a key intermediate in the synthesis of therapeutic agents, as documented in US Patent 8883846B2 [1]. This patent details its use in creating bicyclic compounds for therapeutic applications. While other spirocyclic amines like 8-methyl-8-azaspiro[4.5]decan-7,9-dione are commercially available, their direct application as an intermediate in a documented, patented synthetic route to a specific drug candidate is not as clearly established in the primary literature, making the target compound a more validated and strategically valuable starting material .

Validated Intermediate
Head-to-head
US Patent 8883846B2
Documented synthetic route context
Patent-claimed intermediate for bicyclic compounds
Medicinal Chemistry Synthetic Methodology Drug Discovery

Conformational Rigidity vs. Flexible Piperidine

The spiro-fused bicyclo[3.2.1]octane core of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] enforces a high degree of conformational rigidity compared to flexible piperidine-based analogs . This constraint is a key design principle in medicinal chemistry for enhancing target selectivity and improving pharmacokinetic properties. While quantitative conformational energy differences require in silico modeling, the structural difference is absolute: the target compound possesses a fused ring system that locks the amine into a specific orientation, whereas piperidine (CAS 110-89-4) exists in multiple, rapidly interconverting chair conformations [1]. This rigidity translates to a lower entropic penalty upon binding to a biological target, a well-established advantage for spirocycles in drug design [2].

Conformational Rigidity
Class-level
Rigid spiro-fused vs. Flexible monocyclic
Conformational constraint context
Class-level inference; modeling review advised
Conformational Analysis Molecular Modeling Drug Design

Masked Ketone vs. Free Ketone Analogs

The presence of the 1,3-dioxolane group in 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] serves as a masked ketone, providing a built-in protecting group strategy for the carbonyl functionality . This feature is absent in analogous compounds like 8-azabicyclo[3.2.1]octan-3-one (nortropinone), which possesses a free ketone [1]. The ketal protection allows for selective functionalization of the amine moiety without interference from the ketone, a common challenge in complex molecule synthesis. This obviates the need for a separate protection/deprotection sequence, streamlining synthetic routes and potentially improving overall yield.

Protecting Group
Class-level
1,3-Dioxolane ketal vs. Free ketone
Streamlines synthetic selectivity
Synthetic methodology context
Protecting Groups Synthetic Strategy Organic Chemistry

Application Scenarios for 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]


Synthesis of CNS-Targeted Drug Candidates

The compound's rigid spirocyclic core and defined stereochemistry make it an ideal scaffold for developing drug candidates targeting central nervous system (CNS) disorders. Its use as a key intermediate in patented therapeutic agents (US8883846B2) [1] validates its role in creating molecules with potential activity against Alzheimer's disease, cognitive impairment, and anxiety. The conformational constraint imparted by the spiro-fused bicyclic system is a known strategy for improving blood-brain barrier penetration and target selectivity [2].

Stereoselective Synthesis and Chiral Pool Expansion

The (1R,5S) configuration provides a chiral starting point for enantioselective synthesis. This is crucial for research groups developing single-enantiomer drugs or studying structure-activity relationships (SAR) where stereochemistry is a key variable. The high and verifiable purity (≥95%) ensures that subsequent reactions are not confounded by unknown impurities or racemic contamination, leading to more reliable SAR data and higher yields in chiral transformations.

Building Block for Complex Spirocyclic Libraries

As a versatile building block, 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] can be used to generate diverse libraries of spirocyclic compounds for high-throughput screening. The 1,3-dioxolane group serves as a masked ketone, allowing for selective functionalization of the amine. This enables the rapid synthesis of analogs with varied substituents at the nitrogen atom, a common strategy for optimizing potency and selectivity in early-stage drug discovery .

Methodology Development for Spirocyclic Amine Functionalization

The compound's unique structure makes it a valuable substrate for developing and testing new synthetic methodologies. Its rigid framework and the presence of both an amine and a protected ketone provide a challenging yet well-defined platform for exploring novel C-N bond-forming reactions, transition-metal-catalyzed cross-couplings, and other transformations relevant to complex molecule synthesis [1]. The availability of the compound from multiple vendors with a defined purity specification facilitates reproducibility in method development studies.

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Conformational constraint profile
Scaffold-based SAR and selectivity review
Chiral synthesis workflow
Defined (1R,5S) stereochemistry
Enantioselective transformation control
Spirocyclic library synthesis
Masked ketone versatility
Selective N-functionalization scope
Synthetic methodology research
Rigid spirocyclic framework
Reaction scope and reproducibility

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